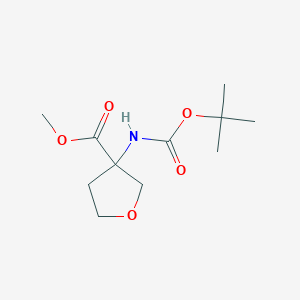

Methyl 3-(Boc-amino)tetrahydrofuran-3-carboxylate

CAS No.: 1144505-59-8

Cat. No.: VC2713325

Molecular Formula: C11H19NO5

Molecular Weight: 245.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1144505-59-8 |

|---|---|

| Molecular Formula | C11H19NO5 |

| Molecular Weight | 245.27 g/mol |

| IUPAC Name | methyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]oxolane-3-carboxylate |

| Standard InChI | InChI=1S/C11H19NO5/c1-10(2,3)17-9(14)12-11(8(13)15-4)5-6-16-7-11/h5-7H2,1-4H3,(H,12,14) |

| Standard InChI Key | DEXQNYKFGJHHSD-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)NC1(CCOC1)C(=O)OC |

| Canonical SMILES | CC(C)(C)OC(=O)NC1(CCOC1)C(=O)OC |

Introduction

Chemical Structure and Properties

Methyl 3-(Boc-amino)tetrahydrofuran-3-carboxylate (CAS: 1144505-59-8) is characterized by its unique structural features that combine several functional groups of synthetic importance. The compound has a molecular formula of C11H19NO5 and a molecular weight of 245.27 g/mol. Its structure consists of a five-membered tetrahydrofuran (oxolane) ring with a Boc-protected amino group and a methyl ester functionality at the 3-position.

Key Structural Elements

The compound features three critical functional components:

-

A tetrahydrofuran (THF) heterocyclic ring

-

A tert-butoxycarbonyl (Boc) protected amino group

-

A methyl ester moiety

The IUPAC name for this compound is methyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]oxolane-3-carboxylate, which systematically describes its structural arrangement.

Synthesis Methods

The synthesis of Methyl 3-(Boc-amino)tetrahydrofuran-3-carboxylate typically involves multi-step procedures that require precise control of reaction conditions. Several synthetic pathways have been documented for preparing this and structurally related compounds.

General Synthetic Approaches

Based on established methodologies for similar compounds, the synthesis of Methyl 3-(Boc-amino)tetrahydrofuran-3-carboxylate can be approached through several routes:

Protection-Esterification Sequence

This approach involves:

-

Starting with tetrahydrofuran-3-carboxylic acid or a suitable derivative

-

Introduction of an amino group at the 3-position

-

Protection of the amino group using di-tert-butyl dicarbonate (Boc2O)

-

Esterification of the carboxylic acid with methanol

Cyclization Approach

Alternatively, a cyclization strategy might be employed:

-

Beginning with an appropriate linear amino acid derivative

-

Boc-protection of the amino group

-

Formation of the tetrahydrofuran ring through intramolecular cyclization

-

Methylation of the carboxylic acid group

Applications in Organic Synthesis and Medicinal Chemistry

Methyl 3-(Boc-amino)tetrahydrofuran-3-carboxylate serves as a valuable building block in various synthetic applications, particularly in medicinal chemistry and pharmaceutical development.

As an Intermediate in Pharmaceutical Synthesis

The compound features structural elements that make it particularly valuable for drug development:

-

The tetrahydrofuran ring is a common motif in many pharmaceutically active compounds

-

The Boc-protected amino group allows for selective deprotection and further functionalization

-

The methyl ester provides opportunities for conversion to various amides or other carboxylic acid derivatives

Research suggests that compounds containing similar structural features have been explored for their potential biological activities, such as antimicrobial or anticancer properties. The tetrahydrofuran core, in particular, appears in numerous bioactive natural products and synthetic drugs.

Development of Peptidomimetics

One significant application area is in the development of peptidomimetics. Tetrahydrofuran-based α-tetrasubstituted α-amino acids have been studied for their ability to rigidify peptide backbones, which can stabilize secondary structures . This property is particularly valuable for creating peptide analogs with improved pharmacokinetic properties.

The incorporation of tetrahydrofuran rings into peptide structures can:

-

Increase metabolic stability

-

Enhance membrane permeability

-

Create defined conformational constraints

-

Improve target selectivity

Contribution to Heterocyclic Chemistry

As a functionalized tetrahydrofuran derivative, Methyl 3-(Boc-amino)tetrahydrofuran-3-carboxylate contributes to the broader field of heterocyclic chemistry, providing pathways to complex molecular architectures that may have applications in materials science, catalysis, and other areas of chemical research.

Structure-Activity Relationships and Comparative Analysis

To better understand the significance of Methyl 3-(Boc-amino)tetrahydrofuran-3-carboxylate, it is valuable to compare it with structurally related compounds.

Comparison with Related Compounds

Table 2 presents a comparative analysis of Methyl 3-(Boc-amino)tetrahydrofuran-3-carboxylate and structurally related compounds:

| Compound | Molecular Formula | Molecular Weight | Key Structural Differences | CAS Number |

|---|---|---|---|---|

| Methyl 3-(Boc-amino)tetrahydrofuran-3-carboxylate | C11H19NO5 | 245.27 g/mol | Reference compound | 1144505-59-8 |

| Methyl tetrahydrofuran-3-carboxylate | C6H10O3 | 130.14 g/mol | Lacks Boc-amino group | 53662-85-4 |

| Methyl 3-((tert-butoxycarbonyl)amino)pyrrolidine-3-carboxylate | C11H20N2O4 | 244.29 g/mol | Contains pyrrolidine instead of tetrahydrofuran ring | 1382035-21-3 |

| tert-butyl 3-(benzyloxycarbonylamino)-2-(4-bromophenyl)-tetrahydrofuran-3-carboxylate | Complex structure | Higher MW | Contains additional aromatic groups and different ester | N/A |

Structure-Function Relationships

The specific structural features of Methyl 3-(Boc-amino)tetrahydrofuran-3-carboxylate confer distinct chemical and potentially biological properties:

-

The tetrahydrofuran ring provides a conformationally constrained framework that can influence the spatial orientation of attached groups, potentially affecting biological recognition.

-

The Boc-protected amino group serves as a masked nucleophile that can be selectively deprotected under acidic conditions (typically trifluoroacetic acid or HCl in organic solvents).

-

The methyl ester offers a reactive site for further transformations, such as hydrolysis to the carboxylic acid, reduction to the alcohol, or conversion to amides.

Compared to the pyrrolidine analog (Methyl 3-((tert-butoxycarbonyl)amino)pyrrolidine-3-carboxylate), the oxygen atom in the tetrahydrofuran ring would confer different electronic properties, hydrogen-bonding capabilities, and potentially different biological activities. The tetrahydrofuran ring would be expected to be less basic and possibly more conformationally rigid than the pyrrolidine ring.

Recent Research Developments

Recent studies involving tetrahydrofuran derivatives with Boc-protected amino groups have revealed several important findings relevant to understanding the potential applications of Methyl 3-(Boc-amino)tetrahydrofuran-3-carboxylate.

Synthesis Innovation

Researchers have developed innovative methods for synthesizing compounds with similar structural features. For instance, a recent paper described the synthesis of rac-tert-butyl 3-(benzyloxycarbonylamino)-2-(4-bromophenyl)-tetrahydrofuran-3-carboxylate through a highly diastereoselective cyclization reaction using a sulfonium salt intermediate . This approach achieved a 48% yield of the trans-products, demonstrating the feasibility of constructing the tetrahydrofuran core with good stereoselectivity.

Pharmaceutical Applications

In pharmaceutical research, compounds containing the tetrahydrofuran scaffold have shown promising biological activities. A patent application described the development of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid amides, highlighting their potential as pharmaceutically active substances with high purity and crystallinity . One specific compound, (S)-3-[(5-chloro-thiophen-2-yl)-carbonylamino]-N-(3-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepin-7-yl)-tetrahydrofuran-3-carboxylic acid amide, was characterized for its anhydrous crystalline form, suggesting the importance of tetrahydrofuran derivatives in drug development.

Methodological Advancements

Recent methodological advancements have expanded the synthetic accessibility of Boc-protected amino compounds. For example, a two-step protocol has been developed to convert linear or α-branched carboxylic acids into non-racemic N-Boc-protected α-monosubstituted or α,α-disubstituted α-amino acids . Such methods could potentially be adapted for the synthesis of Methyl 3-(Boc-amino)tetrahydrofuran-3-carboxylate or its derivatives.

Future Research Directions

Based on the current understanding of Methyl 3-(Boc-amino)tetrahydrofuran-3-carboxylate and related compounds, several promising research directions emerge:

Expanded Synthetic Applications

Future research could explore the use of Methyl 3-(Boc-amino)tetrahydrofuran-3-carboxylate in:

-

Development of new peptidomimetics with enhanced pharmacological properties

-

Creation of conformationally constrained amino acid surrogates

-

Design of novel heterocyclic scaffolds for medicinal chemistry

Biological Activity Screening

Systematic evaluation of the biological activities of Methyl 3-(Boc-amino)tetrahydrofuran-3-carboxylate and its derivatives could reveal potential therapeutic applications. Areas of particular interest might include:

-

Enzyme inhibition studies

-

Anticancer activity evaluation

-

Investigation of antimicrobial properties

-

Assessment of central nervous system effects

Stereochemical Investigations

Given the importance of stereochemistry in biological recognition, future research could focus on:

-

Stereoselective synthesis of enantiomerically pure Methyl 3-(Boc-amino)tetrahydrofuran-3-carboxylate

-

Investigation of the biological significance of different stereoisomers

-

Development of methods for stereochemical control during synthesis

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume